molecular formula C14H16N2O4 B1365549 Pyr-phe-OH CAS No. 21282-12-2

Pyr-phe-OH

Cat. No. B1365549
CAS RN: 21282-12-2
M. Wt: 276.29 g/mol
InChI Key: XCEZCXFVJLMPKG-QWRGUYRKSA-N
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Description

Pyr-Phe-OH is an effective pyrene-based hydrogel . It can self-assemble into hydrogels in the range of pH=7.5-14.0, and also shows a very low gel concentration (0.037% (w/v)) in phosphate buffer . It is also a substrate for pyroglutamyl peptidase I .


Synthesis Analysis

Pyr-Phe-OH can be synthesized via solid-phase synthesis . The used amino acids for the synthesis include Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Arg(pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, H-Pyr-OH, H-Pyrazine-OH .


Molecular Structure Analysis

The molecular weight of Pyr-Phe-OH is 276.29 . Its molecular formula is C14H16N2O4 . The Pyr-Phe-OH molecule contains a total of 37 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

The cometabolism of PHE and PYR had a common phthalic acid pathway, and the degradation pathway of PHE was included in the downstream pathway of PYR . The degradation of PYR and PHE showed lag from 0 to 4 days, and the final promoting efficiency of cometabolism were not significant .


Physical And Chemical Properties Analysis

Pyr-Phe-OH has a molecular weight of 276.29 and a molecular formula of C14H16N2O4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Hydrogel Formation

“Pyr-phe-OH” is known to be an effective pyrene-based hydrogel. It has the ability to self-assemble into hydrogels within the pH range of 7.5-14.0 . This property is significant for applications that require precise control over the gelation process, such as drug delivery systems and tissue engineering scaffolds .

Low Gel Concentration

The compound exhibits a very low gel concentration at 0.037% (w/v) in phosphate buffer, which suggests its high efficiency in forming gels. This characteristic is beneficial for creating hydrogels with minimal amounts of material, reducing costs and potential toxicity in biomedical applications .

properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZCXFVJLMPKG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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